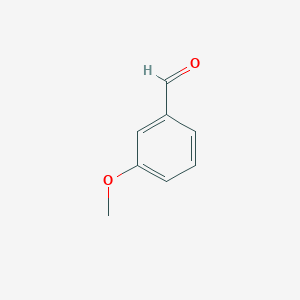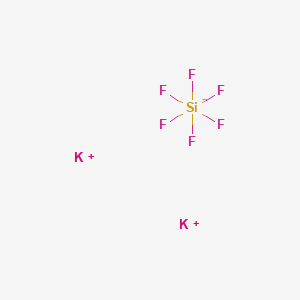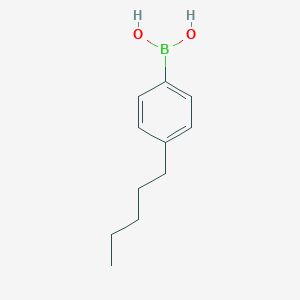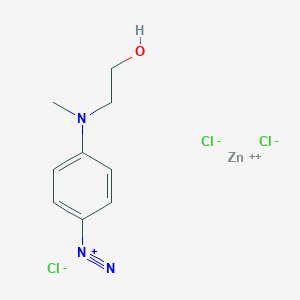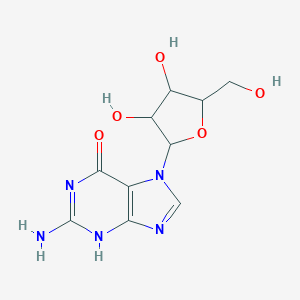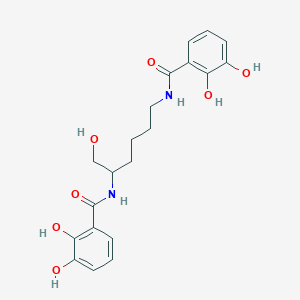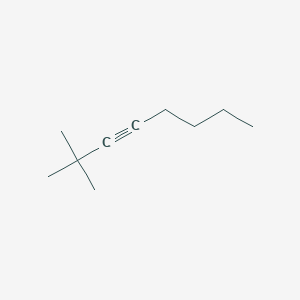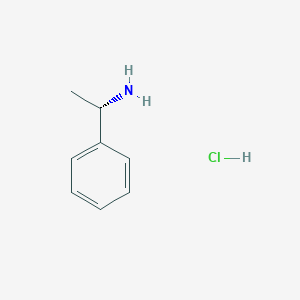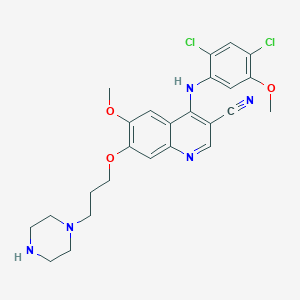
1,2,5,6-Tetrachloronaphthalene
Übersicht
Beschreibung
1,2,5,6-Tetrachloronaphthalene is a chlorinated derivative of naphthalene, a polycyclic aromatic hydrocarbon with two fused benzene rings. It is one of the possible tetra-chlorinated isomers of naphthalene, where four chlorine atoms are substituted for hydrogen atoms at the 1, 2, 5, and 6 positions of the naphthalene structure.
Synthesis Analysis
The synthesis of chlorinated naphthalenes can be achieved through various methods. For instance, 2 (or 7)-Chloronaphthalenes can be synthesized from α-tetralones by introducing chlorine atoms, followed by reduction and further chlorination steps . Although this method does not directly describe the synthesis of 1,2,5,6-tetrachloronaphthalene, it provides insight into the general approach for chlorinating naphthalene derivatives. The synthesis of other chlorinated naphthalenes has been achieved through photochemical chlorination, which involves the chlorination of naphthalene derivatives under light irradiation10.
Molecular Structure Analysis
The molecular structure of chlorinated naphthalenes is characterized by the presence of chlorine atoms attached to the naphthalene core. The specific arrangement of chlorine atoms in 1,2,5,6-tetrachloronaphthalene would result in a molecule with a certain degree of symmetry and electronic properties influenced by the electron-withdrawing effect of the chlorine substituents.
Chemical Reactions Analysis
Chlorinated naphthalenes can participate in various chemical reactions, including charge-transfer complex formation and radical cation salt formation . These reactions are significant as they can lead to materials with interesting electrical properties. The presence of chlorine atoms can also influence the reactivity of the naphthalene core, potentially leading to unique reaction pathways compared to unsubstituted naphthalene.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,5,6-tetrachloronaphthalene would be influenced by the presence of chlorine atoms. Chlorination generally increases the molecular weight and decreases the solubility in water compared to the parent hydrocarbon. The electron-withdrawing effect of chlorine can affect the electronic properties of the molecule, such as its donor character, as seen in the study of charge-transfer complexes and radical cation salts of related tetrachalcogenonaphthalenes . Additionally, the distribution and toxicity of chlorinated naphthalenes, such as 1,3,5,8-tetrachloronaphthalene, have been studied, indicating that these compounds can cross biological barriers and may have toxicological effects .
Wissenschaftliche Forschungsanwendungen
Environmental Impact Assessment
Research has been conducted to understand the environmental distribution and impact of polychlorinated naphthalenes (PCNs) like 1,2,5,6-tetrachloronaphthalene. A study highlighted the spatial distribution of PCNs, including tetrachloronaphthalene, in the Great Lakes. The study found that concentrations varied spatially, with certain lakes showing higher levels due to surrounding population and industrial areas. It also noted that while some PCNs were volatilizing from bodies of water, others were near equilibrium or experiencing net deposition, indicating complex environmental dynamics (Helm et al., 2003).
Analytical Chemistry and Identification
In analytical chemistry, research has focused on the identification and separation of various PCN isomers, including tetrachloronaphthalene. A study utilized comprehensive two-dimensional GC (GC × GC) to separate 22 tetrachloronaphthalene isomers found in technical chloronaphthalene Halowax formulations. The study emphasized the complexity of these mixtures and the importance of accurate analytical methods for identifying and quantifying individual isomers, which is crucial for understanding their environmental and health impacts (Łukaszewicz et al., 2007).
Degradation and Environmental Remediation
Research has also been done on the degradation of chlorinated naphthalenes, including tetrachloronaphthalene, using Fe–Al composite oxides. This study evaluated the degradation of 1,2,3,4-tetrachloronaphthalene and proposed a hypothesized reaction mechanism. Understanding the degradation pathways and mechanisms is crucial for developing effective remediation strategies for these persistent organic pollutants (Liu et al., 2017).
Material Science and Engineering
In the field of material science, research has been conducted on the synthesis and characterisation of various materials, including those related to naphthalene derivatives. For instance, a study focused on the synthesis, characterisation, and investigation of the photophysical and photochemical properties of core-substituted naphthalene diimide dyes. This research is important for the development of new materials with potential applications in electronics, photonics, and other fields (Thalacker et al., 2006).
Safety And Hazards
According to the NIOSH Pocket Guide to Chemical Hazards, tetrachloronaphthalene, which includes 1,2,5,6-Tetrachloronaphthalene, can cause acne-form dermatitis, headache, lassitude (weakness, exhaustion), anorexia, dizziness, jaundice, and liver injury. It can affect the liver, skin, and central nervous system .
Eigenschaften
IUPAC Name |
1,2,5,6-tetrachloronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl4/c11-7-3-1-5-6(10(7)14)2-4-8(12)9(5)13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUUGNBIWHBXBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=C(C=C2)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30218136 | |
| Record name | 1,2,5,6-Tetrachloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30218136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,5,6-Tetrachloronaphthalene | |
CAS RN |
67922-22-9 | |
| Record name | Naphthalene, 1,2,5,6-tetrachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067922229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,5,6-Tetrachloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30218136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



